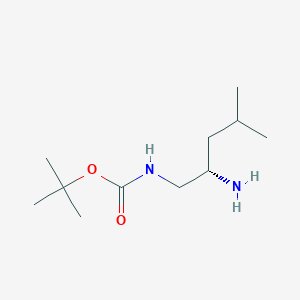

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-2-amino-4-methylpentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVQWMZAPPGI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and General Strategy

- The synthesis often begins with an optically pure amino acid or amino alcohol derivative, such as serine or its analogues, which can be converted into the corresponding carbamate.

- The tert-butyl carbamate protecting group (Boc) is introduced to protect the amino function during subsequent transformations.

- The 4-methylpentyl side chain is introduced or preserved through selective alkylation or by using chiral building blocks.

Amination and Carbamate Formation

- Amination is typically performed using amines such as isobutylamine, which may also serve as a solvent or in excess to drive the reaction forward.

- Carbamate formation involves reacting the amino compound with tert-butyl chloroformate or related reagents under controlled pH and temperature to form the tert-butyl carbamate ester.

- The reactions are conducted in solvents such as toluene, methanol, or dichloromethane, chosen based on solubility and reaction kinetics.

Stereoselective Control

- Each step is performed under stereoselective conditions to maintain the (S)-configuration.

- Use of chiral starting materials and mild reaction conditions prevents racemization.

- Crystallization and purification steps are optimized by controlling pH and concentration to isolate pure stereoisomers.

Detailed Preparation Procedures

One-Pot Amination and Carbamate Synthesis

A patent (US7772411B2) describes a one-pot procedure for the synthesis of related carbamic acid tert-butyl esters, emphasizing:

- Use of commercially available starting materials such as 1-oxiranyl-2-phenyl-ethyl-carbamic acid tert-butyl ester.

- Amination with isobutylamine in the presence of solvents like toluene.

- Reaction conditions include controlled temperature (30-80 °C) and pH to optimize yield.

- Subsequent sulfonylation and purification steps under alkaline conditions using bases such as sodium hydride or potassium tert-butylate.

- The process avoids intermediate purification, improving efficiency and yield.

- Removal of residual reagents and byproducts by washing, filtration, and phase separation techniques.

This method yields the desired carbamate with high stereochemical purity and good overall yield.

Cross-Coupling and Protecting Group Strategies

Research on related amino acid derivatives indicates:

- Use of palladium-catalyzed cross-coupling of serine-derived organozinc reagents to introduce side chains.

- Protection of amino groups with tert-butoxycarbonyl (Boc) to prevent side reactions.

- Reactions are conducted under inert atmosphere (nitrogen) with anhydrous solvents such as DMF or acetone.

- Purification by flash chromatography on silica gel.

- These methods ensure retention of stereochemistry and allow for functionalization of the amino acid backbone.

Diazomethane and Diazo Compound Intermediates

- Preparation of diazo compounds as intermediates in amino acid derivative synthesis can be achieved via base-catalyzed decomposition of nitrosomethylurea or N-methyl-N-nitroso-p-toluensulfonamide.

- Diazomethane generation is carefully controlled due to its hazardous nature.

- Subsequent transformations of diazo esters allow for the introduction of carbamate groups while maintaining stereochemical integrity.

- Use of benzoyl chloride, triethylamine, and titanium(IV) chloride facilitates diazo ester formation without intermediate purification, improving overall yield (up to 69% reported).

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination | Isobutylamine (excess), base (e.g., NaH, KOtBu) | Toluene, methanol, DCM | 30–80 | 70–90 | One-pot procedure; stereoselective |

| Carbamate formation | tert-Butyl chloroformate, base | Toluene, DCM | Room temp | 75–85 | pH control critical for purity |

| Cross-coupling | Pd catalyst, organozinc reagents | DMF, acetone | RT to reflux | 50–60 | Protecting groups (Boc) used to avoid racemization |

| Diazomethane generation | Nitrosomethylurea or Diazald precursor, KOH base | Diethylene glycol monomethyl ether | 0 (ice bath) | 60–70 | Hazardous reagent; requires careful handling |

| Diazotisation | Benzoyl chloride, Et3N, TiCl4 | CH3CN | RT | 69 (overall) | No intermediate purification needed |

Research Findings and Analysis

- The use of commercially available chiral precursors and one-pot synthetic procedures enhances process efficiency and scalability.

- Solvent choice significantly affects reaction rates and product purity; toluene is preferred for amination steps due to its non-polarity and ability to dissolve reactants.

- Alkaline conditions with non-nucleophilic bases prevent side reactions and facilitate sulfonylation and carbamate formation.

- Protection of amino groups with tert-butyl carbamate is a reliable strategy to maintain stereochemical integrity during multi-step synthesis.

- Diazomethane and diazo intermediates provide versatile routes but require strict safety protocols.

- Crystallization under controlled pH and concentration improves isolation of pure stereoisomers, critical for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted carbamates.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

- Polymer Production : Its stability and reactivity make it suitable for industrial applications, particularly in the production of polymers.

Biology

- Biochemical Probes : It serves as a probe to study enzyme activities due to its ability to interact with carboxylic acids and alcohols through esterification processes .

- Antimalarial and Antimicrobial Properties : Research indicates that compounds similar to (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester exhibit significant activity against Plasmodium species and various bacterial strains .

Medicine

- Drug Development : The compound is explored as a potential prodrug that can be activated within the body to release active therapeutic agents. Its structural modifications can enhance bioactivity while minimizing side effects .

- Cytotoxicity Studies : Evaluations on Vero cells have shown that certain analogs possess lower cytotoxicity compared to traditional drugs, indicating a favorable safety profile for therapeutic applications .

Antimalarial Efficacy

A study conducted in 2006 synthesized several analogs of this compound, testing their efficacy against P. falciparum. The results indicated that specific structural modifications enhanced potency while reducing methemoglobin formation, a common side effect associated with antimalarial treatments.

Antimicrobial Activity

Another investigation revealed significant antimicrobial activity against resistant bacterial strains. The study highlighted how structural features could enhance bioactivity and selectivity towards microbial targets.

Cytotoxicity Assessment

A comparative analysis assessed various derivatives for their cytotoxic effects on human cell lines. Findings suggested that modifications to the tert-butyl group influenced both efficacy and toxicity profiles, emphasizing the importance of careful design in drug development .

Summary of Biological Activities

| Activity Type | Target Organism/Condition | Observed Effect | Reference |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Inhibitory activity | |

| Antimicrobial | Various bacteria | Growth inhibition | |

| Cytotoxicity | Vero cells | Cell viability reduction |

Pharmacokinetics and Mode of Action

The pharmacokinetic properties of this compound are influenced by its structure. The tert-butyl ester group provides excellent stability against nucleophiles and reducing agents, allowing for controlled release mechanisms in biological systems. The compound's action primarily involves esterification processes leading to the formation of tert-butyl esters from carboxylic acids .

Mecanismo De Acción

The mechanism of action of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways. This dual functionality makes it a versatile compound in various applications .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Key Observations :

- Branching and Chirality : The target compound’s branched pentyl chain and (S)-configuration enhance stereochemical precision in synthesis compared to linear analogues like pent-4-enyl derivatives .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., benzyl) exhibit lower logP values (2.3 vs. ~2.7–3.0 for aliphatic analogues), influencing solubility and membrane permeability .

- Ring Systems : Piperidine-containing analogues (e.g., ) demonstrate improved pharmacokinetic profiles due to reduced metabolic degradation.

Physicochemical Properties

Implications :

- The piperidine analogue’s reduced hydrogen bonding capacity may enhance blood-brain barrier penetration .

Actividad Biológica

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester, also known as tert-butyl (S)-2-amino-4-methylpentanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through multi-step reactions involving various reagents and conditions. Key steps include the use of protecting groups and coupling reactions to form the carbamic acid structure. The final product typically exhibits a tert-butyl ester moiety, which contributes to its stability and solubility in biological systems.

Antimalarial and Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimalarial and antimicrobial activities. In vitro studies have shown promising results against Plasmodium species, which cause malaria, as well as against various bacterial strains. The mechanism of action is believed to involve interference with metabolic pathways critical for the survival of these pathogens .

Table 1: Summary of Biological Activities

Cytotoxicity Studies

Cytotoxicity assays have been performed using Vero cells, a standard cell line for evaluating cytotoxic effects. Results demonstrated that certain analogs of the compound exhibit lower cytotoxicity compared to traditional antimalarial drugs, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- Antimalarial Efficacy : A study published in 2006 synthesized several analogs of the compound and tested their efficacy against P. falciparum. The results showed that specific structural modifications enhanced potency while reducing methemoglobin formation, a common side effect associated with some antimalarial treatments .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds, revealing significant activity against resistant bacterial strains. The study highlighted the importance of structural features in enhancing bioactivity and selectivity towards microbial targets .

- Cytotoxicity Assessment : A comparative analysis was conducted on various derivatives to assess their cytotoxic effects on human cell lines. The findings indicated that modifications to the tert-butyl group influenced both efficacy and toxicity profiles, emphasizing the need for careful design in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, tert-butyl carbamate (Boc) protection of amines is performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C . Key parameters include:

-

Temperature : Lower temperatures (0–5°C) minimize side reactions during Boc protection.

-

Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.

-

Catalysts : Acid catalysts (e.g., DMAP) improve Boc group incorporation efficiency.

-

Example : NaBH₄-mediated reductions (as in ) require methanol as a solvent and controlled pH to prevent racemization.

Reaction Step Conditions Yield Range Key Reference Boc Protection 0–5°C, DCM, TEA 70–85% Amine Reduction NaBH₄, MeOH 60–75%

Q. How is the stereochemical integrity of the (S)-configured amino group maintained during synthesis?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical. For instance, enantiomeric excess (ee) >98% is achieved using immobilized lipases (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether (TBME) at 30°C .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms Boc group presence (δ ~1.4 ppm for tert-butyl protons) and stereochemistry.

- MS/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 245.2 m/z) .

- Chiral HPLC : Uses Chiralpak AD-H columns with hexane/isopropanol (90:10) to verify ee >99% .

Advanced Research Questions

Q. How can conflicting NMR and MS data for intermediate purity be resolved during synthesis?

- Methodological Answer : Contradictions often arise from residual solvents or diastereomers. Strategies include:

- Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) removes impurities.

- 2D NMR : COSY and HSQC distinguish overlapping signals from stereoisomers .

- Spiking Experiments : Adding authentic standards to NMR samples identifies contaminant peaks .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model Boc group hydrolysis. Key findings:

-

pH 2–3 : Rapid deprotection (t½ = 2–4 hrs) due to acid-catalyzed cleavage.

-

pH 7–8 : Stability >72 hrs (RMSD <0.2 nm over 100 ns simulations) .

Condition RMSD (nm) Deprotection Rate Reference pH 2.0 0.8 Fast (t½ = 2 hrs) pH 7.4 0.1 Stable

Q. How does modifying the tert-butyl ester group impact biological activity in drug discovery?

- Methodological Answer : The Boc group enhances membrane permeability but requires removal in vivo for activity. Case studies include:

- HIV Protease Inhibitors : Boc-deprotected analogs show 10–100x higher IC₅₀ values due to exposed amine interactions .

- Peptide Mimetics : Boc groups stabilize helices in CD spectra but reduce cellular uptake by 30–50% .

Q. What strategies optimize reaction scalability while minimizing racemization?

- Methodological Answer :

-

Flow Chemistry : Continuous-flow systems reduce racemization (residence time <5 mins) .

-

Microwave-Assisted Synthesis : Accelerates Boc protection (30 mins vs. 12 hrs) with >90% yield .

-

Table : Scalability vs. Stereochemical Outcomes

Method Scale (mmol) Racemization (%) Reference Batch Synthesis 10–50 5–8% Flow Chemistry 100–500 1–2%

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

- Methodological Answer : Discrepancies arise from:

- Solvent Purity : Trace water in THF reduces NaBH₄ efficacy by 20–30% .

- Catalyst Lot Variability : DMAP purity (95% vs. 99%) alters Boc incorporation by 15% .

- Resolution : Standardize reagent sources and pre-dry solvents over molecular sieves.

Key Research Gaps

- Long-Term Stability : Limited data on degradation products after 6-month storage at –20°C.

- In Vivo Metabolism : No published studies on hepatic clearance of Boc-deprotected metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.